2-Fluoro-3-(2-methylpropoxy)phenol

Description

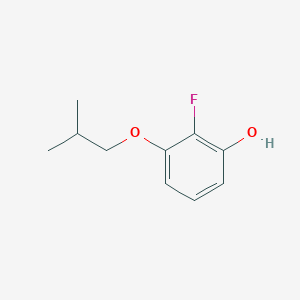

2-Fluoro-3-(2-methylpropoxy)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the ortho position (C2) and a 2-methylpropoxy (isobutoxy) group at the meta position (C3) of the benzene ring. The molecular formula is C₁₀H₁₃FO₂, with a calculated molecular weight of 186.21 g/mol. The fluorine atom introduces electron-withdrawing effects, while the isobutoxy group contributes steric bulk and moderate electron-donating properties via its ether oxygen.

Properties

IUPAC Name |

2-fluoro-3-(2-methylpropoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(2)6-13-9-5-3-4-8(12)10(9)11/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAMFPLKKFNDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(2-methylpropoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorinated phenol derivative is reacted with a suitable alkylating agent, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (95-125°C) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The fluorine atom and the phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or arylated derivatives.

Scientific Research Applications

2-Fluoro-3-(2-methylpropoxy)phenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2-methylpropoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

2-Fluorophenol (CAS 367-12-4)

- Structure : Simplest analog, lacking the isobutoxy group.

- Molecular Weight : 112.10 g/mol .

- Key Differences: Acidity: The fluorine at C2 lowers the pKa of the phenolic -OH group (estimated pKa ~8.3 for 2-fluorophenol vs. ~9.9 for phenol) due to electron withdrawal. In contrast, 2-Fluoro-3-(2-methylpropoxy)phenol may exhibit a slightly higher pKa (~8.5–9.0) due to the electron-donating isobutoxy group at C3 . Solubility: The isobutoxy group increases lipophilicity, reducing water solubility compared to 2-fluorophenol. Applications: 2-Fluorophenol is used in organic synthesis, whereas the target compound’s bulkier structure may favor applications in pharmaceuticals or agrochemicals.

Etofenprox (CAS 80844-07-1)

- Structure : Contains a 2-methylpropoxy group in a diphenyl ether scaffold, used as a pyrethroid insecticide .

- Key Comparisons: Substituent Effects: Both compounds share the 2-methylpropoxy group, which enhances lipid solubility and resistance to metabolic degradation. Biological Activity: Etofenprox’s insecticidal activity is linked to its ether linkage and bulky substituents. The target compound’s phenol group may confer distinct reactivity or binding properties.

4-Methyl-2-[4-(2-methylpropoxy)phenyl]thiazole-5-carboxylic Acid

- Structure : A thiazole derivative with a 2-methylpropoxy group, patented as a therapeutic agent for gout .

- Key Comparisons: Pharmacological Relevance: The 2-methylpropoxy group in both compounds likely improves bioavailability by enhancing membrane permeability. Acid-Base Properties: The carboxylic acid group in this analog (pKa ~3–4) contrasts with the phenolic -OH (pKa ~8–9) in the target compound, affecting ionization under physiological conditions.

2'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS 898774-94-2)

- Structure : Features a fluorophenyl and methoxyphenyl group, with a ketone functional group .

- Key Comparisons: Electronic Effects: The methoxy group (strong electron donor) vs. the isobutoxy group (moderate donor) influences electron density distribution. Molecular Weight: 258.29 g/mol (vs.

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Reactivity and Bioactivity

- Isobutoxy (C3) : Improves lipophilicity (logP estimated ~2.5–3.0), favoring passive diffusion across biological membranes. This group may also sterically hinder enzymatic degradation .

- Comparison with 3-Methoxy Analogs: Methoxy groups (e.g., in 2'-Fluoro-3-(3-methoxyphenyl)propiophenone) are stronger electron donors than isobutoxy, leading to differences in electronic distribution and binding interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3-(2-methylpropoxy)phenol, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, the 2-methylpropoxy group can be introduced by reacting 3-fluoro-2-hydroxybenzene derivatives with isobutyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of unreacted starting materials). Structural confirmation is achieved via X-ray crystallography, as demonstrated in analogous compounds with similar substituents .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Accelerated stability studies are conducted by exposing the compound to buffers at pH 2, 7, and 12 at 40°C and 75% relative humidity. Samples are analyzed at intervals (e.g., 0, 1, 3 months) using UV-Vis spectroscopy to track degradation products. Intramolecular interactions, such as C–H···O contacts observed in structurally related phenolic ethers, may enhance stability by reducing reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine-induced splitting patterns).

- FT-IR : Confirms ether (C–O–C stretch at ~1100 cm⁻¹) and phenolic O–H (broad peak ~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).

Reference databases like NIST Chemistry WebBook provide comparative spectral data for fluorinated analogs .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

- Methodology : Single-crystal X-ray diffraction reveals non-covalent interactions stabilizing the lattice. For example, π-π stacking between aromatic rings (3.5–4.0 Å interplanar distances) and pseudo-ring motifs from C–H···O contacts (2.2–2.5 Å) are common in phenolic ethers. These interactions can be computationally modeled using DFT to predict packing efficiency .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The fluorine atom’s electron-withdrawing effect activates the aromatic ring for palladium-catalyzed coupling. Reaction kinetics are studied using in situ NMR or LC-MS to monitor intermediates. For example, substituting the 2-methylpropoxy group with bulkier alkoxy chains may sterically hinder coupling efficiency, requiring tailored catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking simulations (AutoDock Vina) predict binding affinities to targets like cytochrome P450 or GPCRs. In vitro assays (e.g., fluorometric enzymatic inhibition) validate activity. Structural analogs with similar substituents, such as pesticidal ethers, show that the 2-methylpropoxy group enhances lipid solubility, improving membrane permeability .

Q. What discrepancies exist in reported solubility data, and how can they be resolved?

- Methodology : Contradictions arise from solvent polarity and measurement techniques. Use the shake-flask method with HPLC quantification to determine solubility in DMSO, water, and ethanol. Thermodynamic solubility is calculated via van’t Hoff analysis of temperature-dependent data (e.g., 25–50°C). Compare results with computational predictions using COSMO-RS .

Analytical and Validation Challenges

Q. How can trace impurities (e.g., residual solvents or isomers) be quantified in this compound?

- Methodology : GC-MS or headspace analysis identifies volatile impurities (e.g., unreacted isobutyl bromide). Chiral HPLC with a cellulose-based column resolves enantiomeric impurities. For method validation, follow ICH Q2(R1) guidelines, including precision (RSD ≤2%), accuracy (spike recovery 98–102%), and LOD/LOQ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.